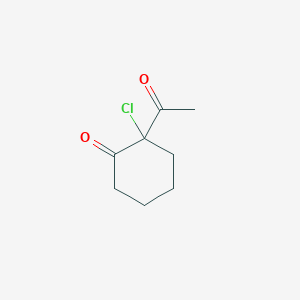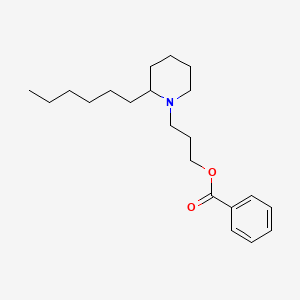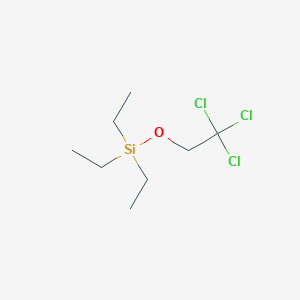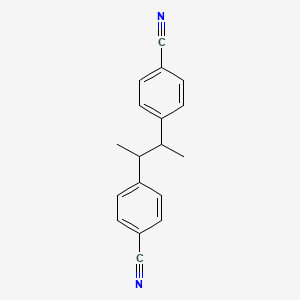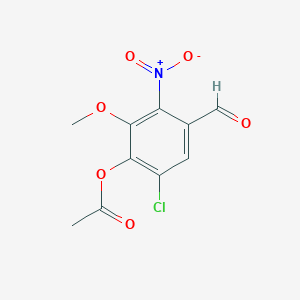![molecular formula C16H12Cl2N2O B14510944 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole CAS No. 64066-24-6](/img/structure/B14510944.png)
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloromethylphenyl groups attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-(chloromethyl)benzoic acid with hydrazine hydrate can yield the desired oxadiazole compound under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Medicinal Chemistry:
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: This compound shares the chloromethyl functional groups but differs in the core structure.
Benzene, 1,2-bis(chloromethyl)-: Another similar compound with chloromethyl groups attached to a benzene ring.
Uniqueness: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
64066-24-6 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
2,5-bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12Cl2N2O/c17-9-11-1-5-13(6-2-11)15-19-20-16(21-15)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
Clave InChI |
XVTBBVGECKOHDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C2=NN=C(O2)C3=CC=C(C=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



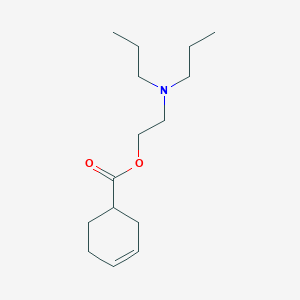

![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
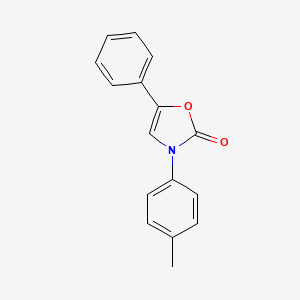
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
